molecular formula C22H26FN3O2 B2440594 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone CAS No. 1705181-28-7

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone

Cat. No.: B2440594
CAS No.: 1705181-28-7
M. Wt: 383.467
InChI Key: LKFVCRWJLCWMKT-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is a complex organic compound that features a bipiperidine core linked to a fluorophenoxy group and a pyridinyl methanone moiety

Biochemical Analysis

Biochemical Properties

Similar compounds have shown potential as kinase inhibitors , suggesting that this compound may interact with enzymes such as kinases in biochemical reactions. The nature of these interactions likely involves the formation of non-covalent bonds between the compound and the enzyme’s active site, potentially altering the enzyme’s activity.

Cellular Effects

Based on its potential role as a kinase inhibitor , it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

If it acts as a kinase inhibitor , it may bind to the active site of kinases, inhibiting their activity and leading to changes in downstream signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the bipiperidine core, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The final step involves the coupling of the pyridinyl methanone moiety under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing cellular mechanisms.

Medicine

In medicinal chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

The compound’s unique properties make it suitable for use in the development of advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone
  • (4-(2-Bromophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone
  • (4-(2-Methylphenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone

Uniqueness

(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-2-yl)methanone is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs with other substituents, potentially leading to different biological activities and chemical reactivities.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c23-19-5-1-2-7-21(19)28-18-10-15-25(16-11-18)17-8-13-26(14-9-17)22(27)20-6-3-4-12-24-20/h1-7,12,17-18H,8-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFVCRWJLCWMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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